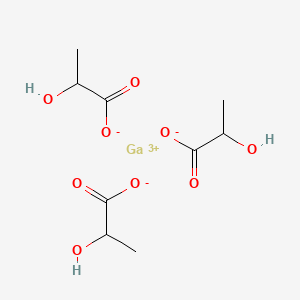
Gallium trilactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium trilactate is a coordination compound formed by the combination of gallium ions and lactate ligands. Gallium, a post-transition metal, is known for its unique properties, such as its ability to remain in a liquid state near room temperature. Lactate, on the other hand, is a byproduct of anaerobic metabolism and is commonly found in various biological systems. The combination of these two components results in a compound with interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gallium trilactate can be synthesized through the reaction of gallium salts, such as gallium nitrate or gallium chloride, with lactic acid. The reaction typically occurs in an aqueous medium, where the gallium ions coordinate with the lactate ions to form the desired compound. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves the use of high-purity gallium salts and lactic acid. The reaction is carried out in large-scale reactors under controlled conditions to ensure consistent quality and yield. The resulting product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Gallium trilactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gallium oxide and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield gallium metal and lactate ions.
Substitution: this compound can participate in substitution reactions where the lactate ligands are replaced by other ligands, such as halides or phosphates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid or sodium phosphate can facilitate substitution reactions.
Major Products
Oxidation: Gallium oxide and various organic oxidation products.
Reduction: Gallium metal and lactate ions.
Substitution: Gallium halides or gallium phosphates, depending on the substituting ligand.
Applications De Recherche Scientifique
Gallium trilactate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other gallium compounds.
Biology: Studied for its potential antimicrobial properties and its ability to interfere with bacterial iron metabolism.
Medicine: Investigated for its potential use in cancer treatment due to its ability to mimic iron and disrupt cellular processes in cancer cells.
Industry: Utilized in the production of semiconductors and other electronic components due to its unique properties.
Mécanisme D'action
The mechanism of action of gallium trilactate involves its ability to mimic iron in biological systems. Gallium ions can replace iron in various enzymes and proteins, disrupting their normal function. This can lead to the inhibition of bacterial growth and the induction of apoptosis in cancer cells. The compound’s ability to interfere with iron metabolism makes it a promising candidate for antimicrobial and anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Gallium nitrate
- Gallium chloride
- Gallium citrate
- Gallium maltolate
Uniqueness
Gallium trilactate is unique due to its combination of gallium and lactate, which imparts specific chemical and biological properties. Unlike other gallium compounds, this compound has shown potential in disrupting bacterial iron metabolism and inducing apoptosis in cancer cells, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
25850-52-6 |
|---|---|
Formule moléculaire |
C9H15GaO9 |
Poids moléculaire |
336.93 g/mol |
Nom IUPAC |
gallium;2-hydroxypropanoate |
InChI |
InChI=1S/3C3H6O3.Ga/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
Clé InChI |
BESJNOQLGUOPSI-UHFFFAOYSA-K |
SMILES canonique |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ga+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


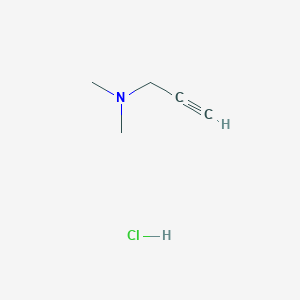

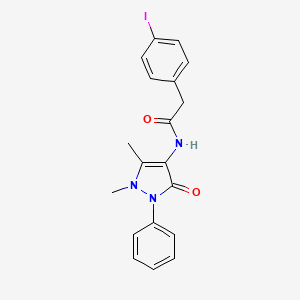

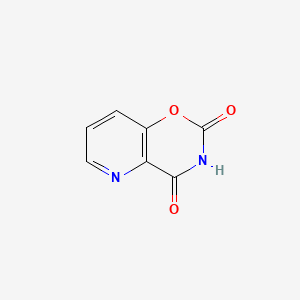
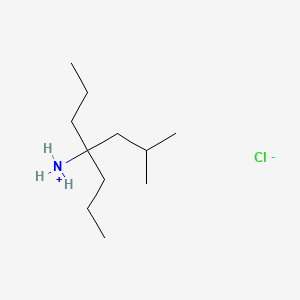
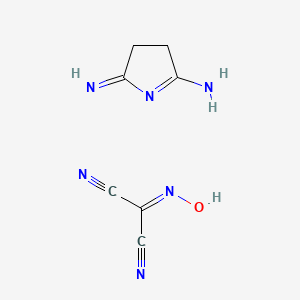
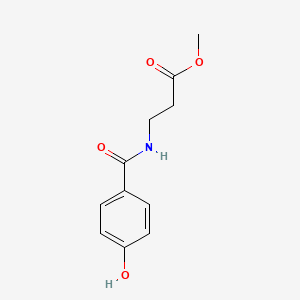
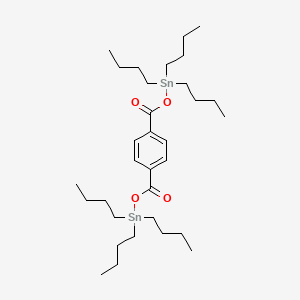
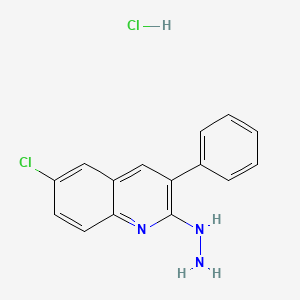

![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
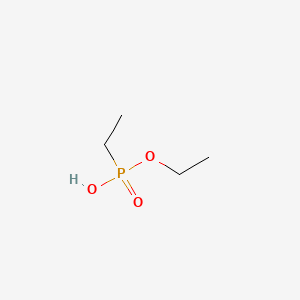
![(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)
